REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH2:7][c:8]1[cH:9][s:10][cH:11][c:12]1[NH:13][c:14]1[c:15]([Cl:21])[cH:16][cH:17][cH:18][c:19]1[Cl:20])=[O:22].[CH3:34][c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1.[c:23]1([CH3:24])[cH:25][cH:26][c:27]([S:28]([OH:29])(=[O:30])=[O:31])[cH:32][cH:33]1>>[O:5]=[C:6]([CH2:7][c:8]1[cH:9][s:10][cH:11][c:12]1[NH:13][c:14]1[c:15]([Cl:21])[cH:16][cH:17][cH:18][c:19]1[Cl:20])[OH:22]
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Name
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CC(C)(C)OC(=O)Cc1cscc1Nc1c(Cl)cccc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)Cc1cscc1Nc1c(Cl)cccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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O=C(O)Cc1cscc1Nc1c(Cl)cccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |